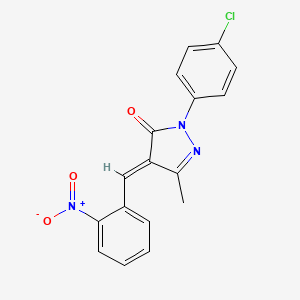![molecular formula C20H23ClN2O2S B11551795 N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide](/img/structure/B11551795.png)
N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a dipropylcarbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and dipropylamine.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with dipropylamine to form the corresponding amide.
Thioylation: The amide is then treated with a thiolating agent such as Lawesson’s reagent to introduce the thiocarbamoyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiocarbamoyl group may play a crucial role in binding to these targets, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-[(diethylcarbamothioyl)oxy]benzamide
- N-(4-Chlorophenyl)-4-[(dimethylcarbamothioyl)oxy]benzamide
- N-(4-Bromophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide
Uniqueness
N-(4-Chlorophenyl)-4-[(dipropylcarbamothioyl)oxy]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorophenyl group and the dipropylcarbamothioyl group can influence its reactivity and interactions with molecular targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H23ClN2O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
O-[4-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C20H23ClN2O2S/c1-3-13-23(14-4-2)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,22,24) |
InChI Key |
GJWAVAURHVBGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11551718.png)
![1-{N'-[(E)-(4-Iodophenyl)methylidene]hydrazinecarbonyl}-N-(2-methylphenyl)formamide](/img/structure/B11551721.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B11551726.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11551735.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551743.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11551757.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11551762.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11551771.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11551773.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,5-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11551774.png)
![2-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11551776.png)
![N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11551781.png)
![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl acetate (non-preferred name)](/img/structure/B11551790.png)
